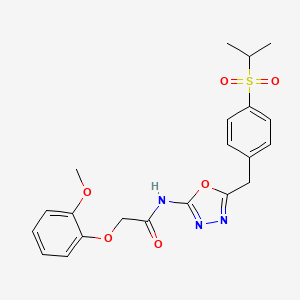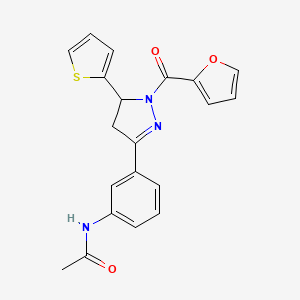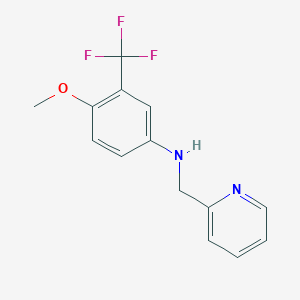
N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a nitrogenous organic molecule that likely exhibits pharmacological activity given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar nitrogen-containing heterocycles and their potential biological activities.
Synthesis Analysis
The synthesis of complex nitrogenous compounds often involves multi-step reactions, as seen in the preparation of small molecule inhibitors of PCSK9 mRNA translation, where a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were developed . Similarly, polyamides containing pyridyl moieties were synthesized through direct polycondensation reactions . These methods could potentially be adapted for the synthesis of the compound , utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrogenous compounds can be elucidated using techniques such as FTIR spectroscopy, NMR, and mass spectrometry, as demonstrated in the study of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid . X-ray diffraction and DFT calculations are also employed to confirm the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Nitrogenous heterocycles often participate in a variety of chemical reactions. For instance, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines involved reactions with dimethylformamide/phosphoroxide chloride or amines . These reactions are indicative of the versatility of nitrogenous compounds in forming new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrogenous compounds, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. The solubility of polymers containing pyridyl moieties in polar solvents was reported, which is a critical factor for their practical applications . The thermal properties were assessed using thermal gravimetric analysis, which provides information on the stability of the compound under various temperature conditions.
科学的研究の応用
Molecular Interaction Studies
Compounds with similar structural features have been studied for their molecular interactions with biological receptors. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided valuable insights into the antagonist behavior for the CB1 cannabinoid receptor, demonstrating how structural analogs can offer potent and selective inhibition. This type of research underlines the importance of molecular design in developing pharmaceuticals that target specific receptors with high affinity and selectivity (Shim et al., 2002).
Synthesis and Application in Heterocyclic Chemistry
The synthesis and functional exploration of heterocyclic compounds, as demonstrated by the work on cyanoacetamide derivatives, highlight the role of such chemicals in developing new materials with potential antitumor and antioxidant activities. This research area is crucial for discovering novel drugs and materials with significant biological effects (Bialy & Gouda, 2011).
Antidepressant and Nootropic Agents
Research on compounds containing the pyrrolidine and piperidine frameworks has been directed toward evaluating their potential as antidepressant and nootropic agents. These studies provide a foundation for developing new therapeutic agents that could address central nervous system disorders by modulating neurotransmitter activity (Thomas et al., 2016).
Pharmacological Interest
The synthesis of substituted 1H-1-pyrrolylcarboxamides indicates the ongoing interest in creating compounds with pharmacological properties. The process involves acyl chlorides and various amines, underscoring the versatility of these chemical structures in synthesizing potentially active biological molecules (Bijev et al., 2003).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3OS/c1-4-26-15-20-6-5-11-24(20)19-9-12-23(13-10-19)21(25)22-18-8-7-16(2)17(3)14-18/h7-8,14,19-20H,4-6,9-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHWAVRMDTWTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)



![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)